Abltide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Abl protein tyrosine kinase substrate is a critical component in cellular signaling pathways. It is involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The substrate is primarily recognized for its role in the regulation of the actin cytoskeleton and its involvement in the signaling pathways of tyrosine kinases, particularly the Abelson (Abl) family of kinases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Abl protein tyrosine kinase substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Abl protein tyrosine kinase substrate follows similar principles but on a larger scale. Fermentation processes are optimized to maximize yield, and advanced purification methods, such as affinity chromatography, are employed to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Abl protein tyrosine kinase substrate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and binding interactions with other proteins. Phosphorylation is a key reaction, where a phosphate group is added to the substrate by a kinase enzyme .

Common Reagents and Conditions:

Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and a kinase enzyme under physiological conditions.

Dephosphorylation: Involves phosphatase enzymes that remove phosphate groups from the substrate.

Major Products Formed: The primary product of these reactions is the phosphorylated or dephosphorylated form of the substrate, which can then interact with other signaling molecules to propagate cellular signals .

Wissenschaftliche Forschungsanwendungen

Abl protein tyrosine kinase substrate has extensive applications in scientific research:

Chemistry: Used to study enzyme kinetics and the mechanisms of kinase and phosphatase enzymes.

Biology: Plays a crucial role in understanding cell signaling pathways, cytoskeletal dynamics, and cellular responses to external stimuli.

Medicine: Investigated for its role in cancer, particularly in chronic myeloid leukemia, where the BCR-Abl fusion protein is a known oncogene.

Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.

Wirkmechanismus

The mechanism of action of Abl protein tyrosine kinase substrate involves its phosphorylation by Abl kinases. This phosphorylation event triggers a cascade of downstream signaling pathways that regulate various cellular processes. The substrate interacts with multiple molecular targets, including actin filaments and other cytoskeletal proteins, to modulate cell shape, motility, and adhesion .

Vergleich Mit ähnlichen Verbindungen

BCR-Abl fusion protein: A well-known oncogenic variant involved in chronic myeloid leukemia.

Src family kinases: Share structural similarities and functional overlap with Abl kinases.

Focal adhesion kinase: Another tyrosine kinase involved in cytoskeletal regulation and cell adhesion.

Uniqueness: Abl protein tyrosine kinase substrate is unique due to its specific interactions with Abl kinases and its critical role in linking tyrosine phosphorylation with actin cytoskeleton dynamics. This unique combination of functions makes it a valuable tool in both basic research and therapeutic development .

Eigenschaften

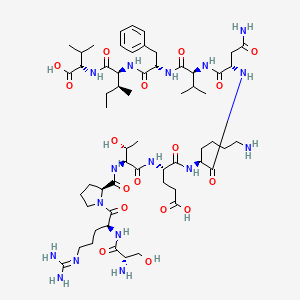

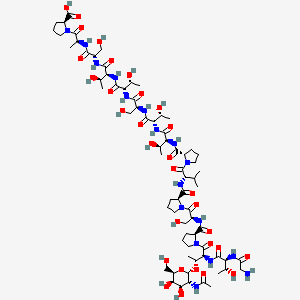

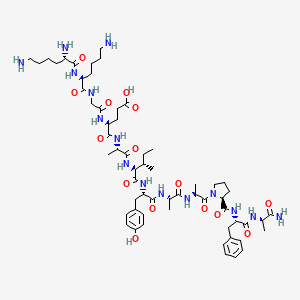

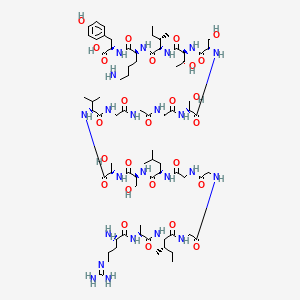

Molekularformel |

C60H93N15O15 |

|---|---|

Molekulargewicht |

1264.5 g/mol |

IUPAC-Name |

(4S)-4-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |

InChI-Schlüssel |

WOEYLBHGXWOZOC-VHCTZGMQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)